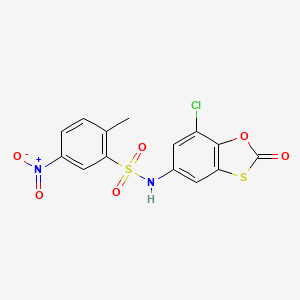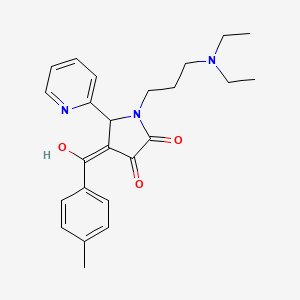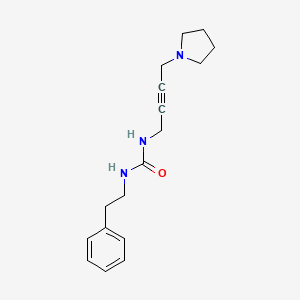
1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a chemical compound known for its diverse applications in scientific research.
Preparation Methods
The synthesis of 1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:
Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of pyrrolidine with an appropriate alkyne to form the pyrrolidinyl butynyl intermediate.
Coupling with Phenethyl Isocyanate: The pyrrolidinyl butynyl intermediate is then reacted with phenethyl isocyanate under controlled conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenethyl or pyrrolidinyl moieties are replaced with other groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, contributing to the development of new materials and chemical entities.
Biology: It is employed in biological studies to investigate its effects on various biological systems and pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share some structural similarities and biological activities.
Phenethyl Ureas: Other phenethyl urea derivatives may exhibit similar chemical properties and applications, but with variations in their biological activity and specificity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-phenylethyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c21-17(19-12-10-16-8-2-1-3-9-16)18-11-4-5-13-20-14-6-7-15-20/h1-3,8-9H,6-7,10-15H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFUVPRKDBBVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2960055.png)
![3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2960058.png)
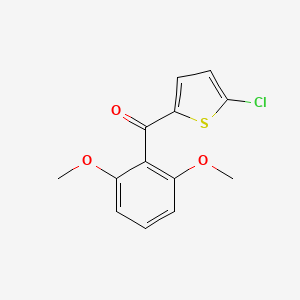
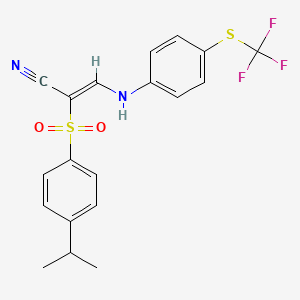
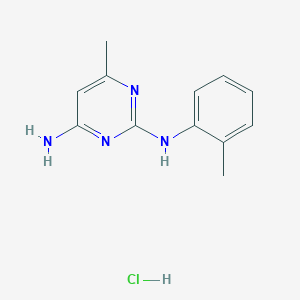
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2960064.png)
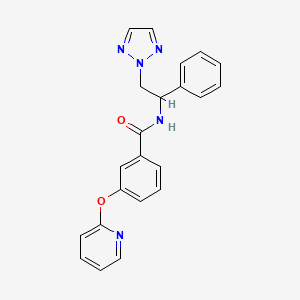
![7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2960066.png)
![2-methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole](/img/structure/B2960067.png)

![1-(1,2-benzoxazol-3-yl)-N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}methanesulfonamide](/img/structure/B2960069.png)
![2-[(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(propyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2960074.png)
